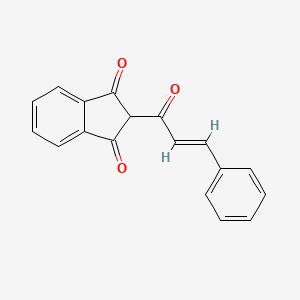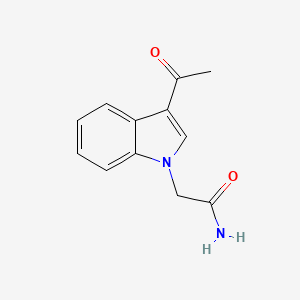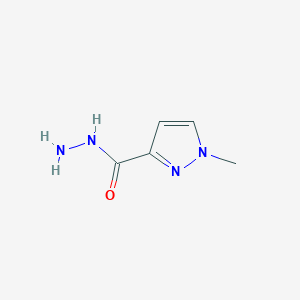
N-(4-fluorobenzyl)cyclohexanamine
Übersicht
Beschreibung
N-(4-fluorobenzyl)cyclohexanamine is an organic compound with the molecular formula C13H18FN and a molecular weight of 207.29 g/mol . It is characterized by a cyclohexane ring bonded to a 4-fluorobenzyl group through an amine linkage. This compound appears as a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and dichloromethane .
Vorbereitungsmethoden
The synthesis of N-(4-fluorobenzyl)cyclohexanamine typically involves a two-step process :
Formation of N-(4-fluorobenzyl)cyclohexanone: This is achieved by reacting 4-fluorobenzylamine with cyclohexanone in the presence of a reducing agent such as sodium cyanoborohydride in methanol or ethanol at temperatures ranging from 20°C to 64°C.
Reduction to this compound: The intermediate N-(4-fluorobenzyl)cyclohexanone is then reduced under acidic conditions to yield this compound.
Analyse Chemischer Reaktionen
N-(4-fluorobenzyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-(4-fluorobenzyl)cyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)cyclohexanamine has several applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound is utilized in biochemical research, particularly in the study of enzyme interactions and protein binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.
Industry: This compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-fluorobenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the fluorine atom on the benzyl ring can enhance the compound’s binding affinity to certain receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
N-(4-fluorobenzyl)cyclohexanamine can be compared to other similar compounds, such as:
N-(4-chlorobenzyl)cyclohexanamine: Similar in structure but with a chlorine atom instead of fluorine, which may alter its reactivity and binding properties.
N-(4-methylbenzyl)cyclohexanamine: Contains a methyl group instead of fluorine, affecting its hydrophobicity and interaction with biological targets.
N-(4-bromobenzyl)cyclohexanamine: The presence of a bromine atom can influence the compound’s chemical stability and reactivity.
This compound stands out due to the unique properties imparted by the fluorine atom, such as increased electronegativity and potential for stronger interactions with biological molecules .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXUEFBZPLQYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359393 | |
| Record name | N-(4-fluorobenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356531-67-4 | |
| Record name | N-(4-fluorobenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1331817.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)






![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)



